
2-(3-Carboxyphenyl)-1-piperidinecarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this one, which contain both carboxylic acid and ester functional groups, are often used in organic synthesis . They can serve as intermediates in the synthesis of a variety of other compounds .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . The specific conditions and reagents used can vary depending on the specific structures of the reactants .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of a compound like this can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products . Computational chemistry methods can also be used to predict the outcomes of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be determined using a variety of techniques. These might include measuring its melting point, boiling point, and solubility in various solvents . Its acidity can be determined by measuring its pKa .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A similar compound, 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, was synthesized and used to create 4-(2-benzothiazoyl)piperidines with potent antihistaminic activity. This demonstrates the potential of derivatives of 1-piperidinecarboxylic acid in medicinal chemistry (Maynard et al., 1993).
- Studies have also involved the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid for use in determining the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).
Applications in Complex Molecular Structures
- Research on a novel siloxane-containing dicarboxylic acid and its derivatives, which include ester macrocycles and supramolecular structures with copper complexes, indicates the potential for complex molecular architecture using carboxylic acid derivatives (Zaltariov et al., 2014).
Synthetic Intermediates and Organic Synthesis
- Piperidinecarboxylic acid derivatives have been used as synthetic intermediates in the creation of various chemical compounds. For instance, 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester served as a starting point for various other chemical products, demonstrating the versatility of these compounds in synthetic chemistry (Kim, 1986).
Asymmetric Synthesis of Derivatives
- Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and its derivatives has been explored, which could be relevant for producing enantiomerically pure compounds in pharmaceuticals (Xue et al., 2002).
Reactions with Other Chemicals
- The reactions of formaldehyde with methylene compounds, including the synthesis of esters of piperidinecarboxylic acid derivatives, highlight the reactivity of these compounds with aldehydes and their potential applications in organic chemistry (McMurry & Richardson, 1967).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
It is known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The catalytic protodeboronation of similar compounds, such as pinacol boronic esters, is a key step in various synthetic pathways .
Result of Action
The catalytic protodeboronation of similar compounds, such as pinacol boronic esters, is known to enable valuable transformations in organic synthesis .
Action Environment
It is known that the reaction conditions can significantly influence the outcomes of reactions involving similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-5-4-9-14(18)12-7-6-8-13(11-12)15(19)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDUBTUXROOHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)


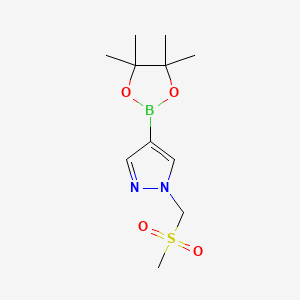
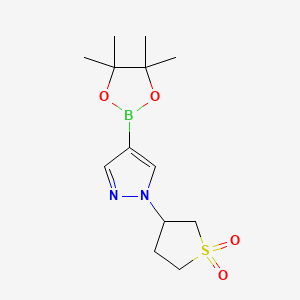


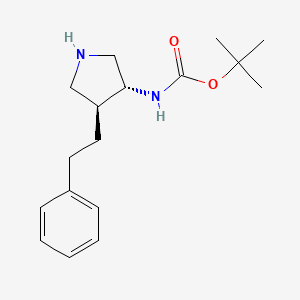

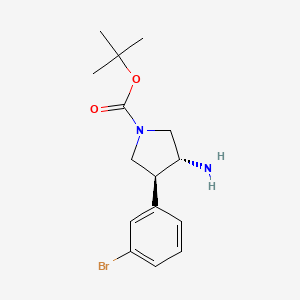
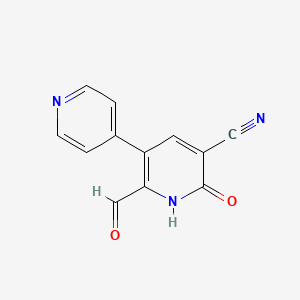
![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)